![molecular formula C19H23NO2 B5848514 2-(mesityloxy)-N-(2-phenylethyl)acetamide](/img/structure/B5848514.png)
2-(mesityloxy)-N-(2-phenylethyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to “2-(mesityloxy)-N-(2-phenylethyl)acetamide” often involves complex reactions that include acetylation, esterification, and ester interchange steps. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide showcases a multi-step process involving N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol, yielding significant insights into the methodologies applicable to similar acetamide compounds (Zhong-cheng & Wan-yin, 2002).
Molecular Structure Analysis
The molecular structure of acetamide derivatives, including compounds similar to “2-(mesityloxy)-N-(2-phenylethyl)acetamide,” has been explored through various spectroscopic techniques. Studies reveal detailed insights into their molecular geometry, vibrational frequencies, and electronic characteristics, contributing to a comprehensive understanding of their molecular structure (G. Khanum et al., 2022).
Chemical Reactions and Properties
Acetamide derivatives undergo various chemical reactions, including silylation and transsilylation, leading to the formation of heterocyclic compounds. These reactions not only elucidate the reactivity of such compounds but also provide insights into their chemical properties, including hydrolysis to form silanols (A. Nikonov et al., 2016).
Physical Properties Analysis
The physical properties of acetamide derivatives, akin to “2-(mesityloxy)-N-(2-phenylethyl)acetamide,” are crucial for understanding their behavior in various environments. These properties include solubility, melting point, and crystalline structure, which are pivotal for their application in different fields of chemistry and materials science.
Chemical Properties Analysis
The chemical properties of acetamide derivatives, including their reactivity, stability, and interaction with other compounds, are of significant interest. Investigations into their hydrogen bonding, electron redistribution upon ionization, and interaction with water molecules provide valuable information on their chemical behavior and potential applications (Kenji Sakota et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-phenylethyl)-2-(2,4,6-trimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-14-11-15(2)19(16(3)12-14)22-13-18(21)20-10-9-17-7-5-4-6-8-17/h4-8,11-12H,9-10,13H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKOLIKKVHCFEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NCCC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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